molecular formula C13H14N6O B12172927 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide

Cat. No.: B12172927
M. Wt: 270.29 g/mol
InChI Key: LJPZPIHHTMXOQS-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a tetrazole ring and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole core, followed by the introduction of the tetrazole ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-2-carboxamide
  • 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide

Uniqueness

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

1-propan-2-yl-N-(2H-tetrazol-5-yl)indole-3-carboxamide

InChI

InChI=1S/C13H14N6O/c1-8(2)19-7-10(9-5-3-4-6-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20)

InChI Key

LJPZPIHHTMXOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3

Origin of Product

United States

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